molecular formula C22H24N6O B13433400 N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib

N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib

Cat. No.: B13433400
M. Wt: 388.5 g/mol
InChI Key: IKEANNIWFABYFE-UHFFFAOYSA-N
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Description

N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is a derivative of the well-known drug Osimertinib, which is used as a selective inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the treatment of non-small-cell lung cancer (NSCLC) due to its ability to target specific mutations in the EGFR gene .

Preparation Methods

The synthesis of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves multiple steps, starting from the parent compound OsimertinibThe reaction conditions often involve the use of organic solvents and catalysts to facilitate these transformations .

Chemical Reactions Analysis

N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib undergoes various chemical reactions, including:

Scientific Research Applications

N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its interactions with biological molecules, particularly its binding affinity to EGFR.

    Medicine: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of EGFR inhibitors.

    Industry: The compound is used in the quality control of pharmaceutical products containing Osimertinib.

Mechanism of Action

The mechanism of action of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves its binding to mutant forms of EGFR, such as T790M, L858R, and exon 19 deletions. By binding to these mutant forms, the compound inhibits the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival in cancer cells .

Comparison with Similar Compounds

N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is unique compared to other EGFR inhibitors due to its specific structural modifications. Similar compounds include:

This compound’s uniqueness lies in its ability to selectively inhibit specific EGFR mutations while minimizing off-target effects, making it a valuable tool in cancer research and treatment.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine

InChI

InChI=1S/C22H24N6O/c1-27(2)20-12-21(29-4)18(11-16(20)23)26-22-24-10-9-17(25-22)15-13-28(3)19-8-6-5-7-14(15)19/h5-13H,23H2,1-4H3,(H,24,25,26)

InChI Key

IKEANNIWFABYFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)C)OC

Origin of Product

United States

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